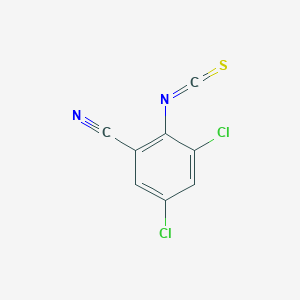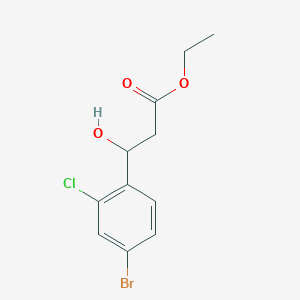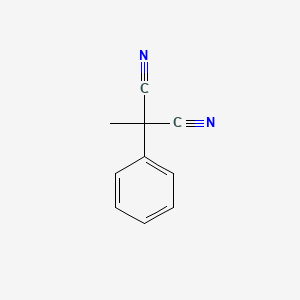
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxybenzyl group at the 2-position.
Preparation Methods
The synthesis of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate typically involves the following steps:
Chemical Reactions Analysis
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other biomolecules . The compound’s biological activity is also attributed to its ability to disrupt cell membranes and interfere with cellular processes .
Comparison with Similar Compounds
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group, resulting in different biological activities.
Ethyl 2-(2-Thienyl)thiazole-4-carboxylate: This derivative contains a thienyl group, which imparts unique electronic properties and biological activities.
Ethyl 4-Methyl-2-(4-Nitrophenyl)thiazole-5-carboxylate: The presence of a nitro group in this compound enhances its reactivity and potential as an antimicrobial agent.
This compound stands out due to its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
GOKOFEGSCVUTER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)

![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)


![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
